

Introduction: VISTA, a Unique Immune Checkpoint

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Compound of Interest		
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V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] Unlike other B7 family ligands that possess both Ig-V and Ig-C domains, VISTA's extracellular region contains a single Ig-V-like domain, similar to receptors like CD28 and PD-1.[1][2] VISTA is a critical negative regulator of the immune system, playing a non-redundant role compared to well-established checkpoints like CTLA-4 and PD-1.[3][4][5] It is unique in its expression pattern, being constitutively present on naïve T cells, and its ability to function as both a ligand and a receptor to suppress immune responses.[6][7] This dual functionality allows VISTA to regulate both innate and adaptive immunity, primarily by inhibiting T-cell activation and modulating the function of myeloid cells.[2][8] Its activity is notably influenced by the acidic tumor microenvironment (TME), adding a layer of localized immune regulation.[3][9]

VISTA Expression Profile

VISTA is predominantly expressed within the hematopoietic compartment, with the highest levels found on myeloid cells.[10][11] It is also expressed at lower levels on various lymphoid cell populations. High VISTA expression is often observed on tumor-infiltrating leukocytes.[5]



Cell Type	Expression Level	Key References
Myeloid Cells		
Monocytes / Macrophages	High	[10][12]
Myeloid-Derived Suppressor Cells (MDSCs)	High	[5]
Dendritic Cells (DCs)	High	[10][13]
Neutrophils	High	[10]
Lymphoid Cells		
Naïve CD4+ T Cells	High (relative to other T cells)	[6][10]
Regulatory T Cells (Tregs, Foxp3+)	Moderate to High	[10]
CD8+ T Cells	Low	[12]
Natural Killer (NK) Cells	Low	[10]
Tumor Cells		
Various Cancers (e.g., NSCLC, TNBC)	Variable Expression Reported	[12][14]

The Dual Functionality of VISTA: Ligand and Receptor

VISTA exerts its immunosuppressive effects through a unique bidirectional signaling paradigm, acting as both a ligand on antigen-presenting cells (APCs) and as a receptor on T cells.[1][7]

VISTA as a Ligand

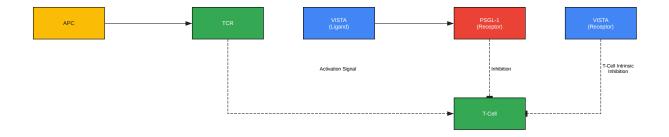
When expressed on the surface of APCs, such as dendritic cells and macrophages, or on tumor cells, VISTA functions as a ligand that engages a counter-receptor on T cells to deliver an inhibitory signal.[1] This "extrinsic" mechanism suppresses T-cell proliferation and cytokine production.[1]



- P-selectin glycoprotein ligand-1 (PSGL-1): PSGL-1 has been identified as a key receptor for VISTA, but this interaction is uniquely dependent on an acidic environment (pH ~6.0).[3][9]
 [15] The acidic conditions typical of the tumor microenvironment protonate histidine residues on VISTA's extracellular domain, facilitating this binding.[9][15]
- V-Set and Immunoglobulin domain containing 3 (VSIG-3): VSIG-3 is another identified ligand for VISTA that can inhibit T-cell function.[2][16] This interaction appears to be functional at a neutral pH.[3]
- Other Potential Ligands: Galectin-9 has also been proposed as a potential binding partner for VISTA.[7]

VISTA as a Receptor

VISTA expressed on T cells, particularly naïve CD4+ T cells, can also function as an inhibitory receptor.[17] This "intrinsic" mechanism contributes to the maintenance of T-cell quiescence and peripheral tolerance.[6][18] The signal can be initiated through T cell-T cell interactions or by binding to a ligand on an APC.[1] An agonistic antibody targeting VISTA on T cells has been shown to inhibit their activation.



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VISTA's dual role as a ligand on APCs and a receptor on T-cells.



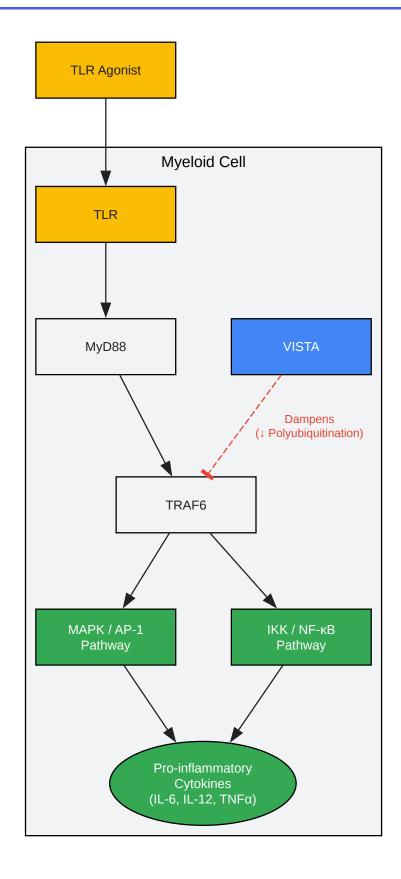
Core Signaling Mechanisms

VISTA's inhibitory function impacts distinct signaling pathways in myeloid and lymphoid cells.

Myeloid Cell Regulation via TLR Pathway

A key function of VISTA is to regulate Toll-like receptor (TLR) signaling in myeloid cells.[19][20] VISTA dampens the TLR/MyD88-mediated signaling axis by modulating the polyubiquitination and expression of TRAF6, a critical downstream adaptor protein.[19][20] This interference consequently suppresses the activation of the MAPK/AP-1 and IKK/NF-κB signaling cascades. [19][20] The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα by MDSCs and dendritic cells.[1][19] Blockade of VISTA can reverse this suppression, leading to a more pro-inflammatory and T-cell-permissive tumor microenvironment.[19][20]





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VISTA dampens TLR signaling in myeloid cells by modulating TRAF6.



T-Cell Suppression

Engagement of VISTA, either as a ligand or a receptor, leads to the suppression of T-cell receptor (TCR) signaling.[5] This inhibition occurs at proximal signaling events, impairing the phosphorylation of key molecules like SLP76 and PLC-γ1, and downstream activation of the Akt and Erk1/2 pathways.[5] The functional consequences of VISTA-mediated signaling in T cells are:

- Reduced Proliferation: VISTA signaling significantly blunts the proliferation of both CD4+ and CD8+ T cells in response to activation signals.[11]
- Decreased Cytokine Production: The production of key effector cytokines, including IFN-γ,
 IL-2, TNFα, and IL-10, is markedly reduced.[11][15]
- Promotion of T-Cell Quiescence: VISTA is essential for maintaining the quiescent state of naïve T cells, preventing their activation in the absence of foreign antigens.[3][6]
- Induction of Regulatory T cells: VISTA signaling can promote the conversion of naïve T cells into Foxp3+ regulatory T cells.[11]

Quantitative Data Summary

Table 2: Effects of VISTA Modulation on T-Cell Function



Modulation	Assay	Effect	Key References
VISTA-Ig Fusion Protein	T-Cell Proliferation	Suppressed proliferation of CD4+ and CD8+ T cells.	[5][11]
VISTA-Ig Fusion Protein	Cytokine Production	Reduced production of IFN-y, TNF α , and IL-10.	[11]
VISTA Blockade (Antibody)	T-Cell Proliferation in vitro	Reversed suppression of T-cell proliferation by MDSCs.	
VISTA Blockade (Antibody)	Cytokine Production in vivo	Augmented serum levels of IL-12, TNFα, and IL-27.	[19]
VISTA Genetic Knockout	T-Cell Activation	Spontaneous T-cell activation and chronic inflammation.	[5]

Table 3: VISTA Ligand Interactions

Ligand	Key Characteristics	Binding Condition	Key References
PSGL-1	Primary identified receptor on T cells.	pH-dependent; strong binding at acidic pH (~6.0).	[3][9][15][21]
VSIG-3	Member of the immunoglobulin superfamily.	Functional at neutral pH.	[2][3][16]
Galectin-9	Proposed ligand.	Interaction details are less characterized.	[7]

Key Experimental Protocols



Protocol 1: Flow Cytometry for VISTA Expression on Immune Cells

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating leukocytes (TILs) to quantify VISTA expression on different immune cell subsets.

Materials:

- Single-cell suspension of PBMCs or TILs.
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
- Fc Block (e.g., Human TruStain FcX™).
- Fluorochrome-conjugated antibodies: anti-VISTA, anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-CD14.
- Live/Dead stain (e.g., Zombie Aqua™).
- Flow cytometer.

Methodology:

- Cell Preparation: Start with 1x10⁶ cells from the single-cell suspension in a FACS tube.
- Live/Dead Staining: Resuspend cells in 100 μL of PBS. Add the Live/Dead stain according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.
- Washing: Add 1 mL of FACS buffer to the tube and centrifuge at 300-400 x g for 5 minutes.
 Discard the supernatant.
- Fc Receptor Blocking: Resuspend the cell pellet in 100 μL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
- Surface Staining: Without washing, add the pre-titrated amounts of fluorochrome-conjugated surface antibodies (anti-VISTA and markers for T cells and myeloid cells) to the cell suspension.



- Incubation: Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Final Washes: Add 1 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Repeat this wash step once more.
- Acquisition: Resuspend the final cell pellet in 300-500 μL of FACS buffer. Acquire events on a flow cytometer.
- Analysis: Gate on live, single cells, followed by immune cell populations (e.g., CD45+), and then specific subsets (e.g., CD3+CD4+ T cells, CD11b+CD14+ monocytes) to determine the percentage of VISTA+ cells and their mean fluorescence intensity (MFI).

Protocol 2: In Vitro T-Cell Suppression Assay

This assay measures the ability of VISTA to suppress T-cell proliferation. It involves co-culturing responder T cells (Tresp) with a source of VISTA (e.g., VISTA-Ig fusion protein or VISTA-expressing APCs) and measuring proliferation via CFSE dye dilution.[22][23]

Materials:

- Purified human CD4+ or CD8+ T cells (responder cells).
- T-Cell Activation Beads (anti-CD3/CD28) or plate-bound anti-CD3 antibodies.
- CFSE (Carboxyfluorescein succinimidyl ester) dye.
- Complete RPMI-1640 medium.
- VISTA-Ig fusion protein and a control-Ig protein.
- 96-well round-bottom culture plate.

Methodology:

CFSE Labeling: Resuspend purified T cells at 1x10⁷ cells/mL in PBS. Add CFSE to a final concentration of 1-5 μM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice with medium.

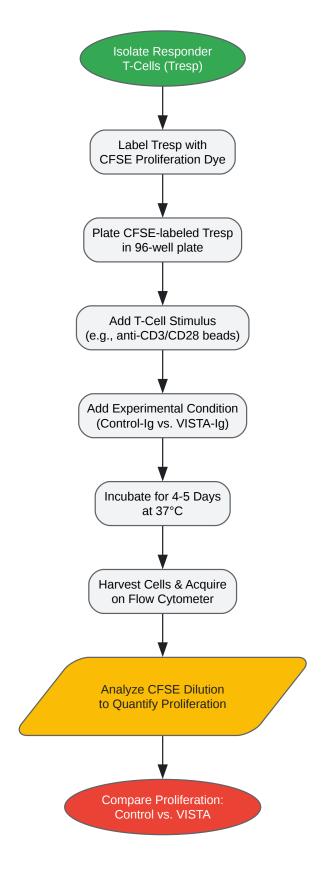






- Plate Coating (if using plate-bound Ab): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 2.5 μg/mL) overnight at 4°C. Wash wells with PBS. Then, add VISTA-Ig or control-Ig (e.g., 10 μg/mL) and incubate for 2 hours at 37°C. Wash wells again.
- Cell Plating: Resuspend CFSE-labeled T cells to 1x10^6 cells/mL. Add 100 μ L of cells (1x10^5 cells) to each well.
- Stimulation (if using beads): Add T-Cell Activation Beads at a 1:1 bead-to-cell ratio.
- Incubation: Culture the plate for 4-5 days at 37°C and 5% CO2.[22]
- Analysis: Harvest cells and analyze by flow cytometry. Gate on live, single T cells and
 measure the dilution of the CFSE signal. Proliferation is indicated by the appearance of
 daughter cell populations with successively halved fluorescence intensity. The percentage of
 divided cells or a proliferation index is calculated for control vs. VISTA-treated conditions.





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Experimental workflow for an in vitro T-cell suppression assay.



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